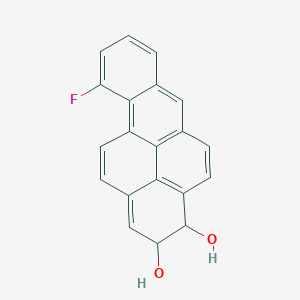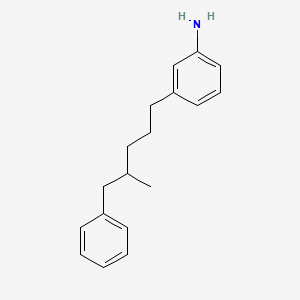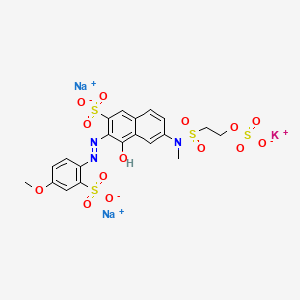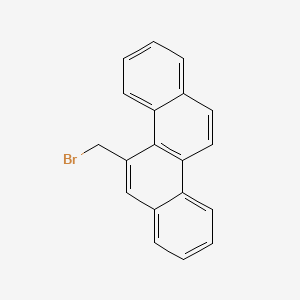
1-Acetylcyclopropyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetylcyclopropyl acetate is an organic compound with the molecular formula C7H10O3. It is an ester, characterized by the presence of an acetyl group attached to a cyclopropyl ring, which is further esterified with acetic acid. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Preparation Methods
The synthesis of 1-Acetylcyclopropyl acetate can be achieved through several methods. One common approach is the esterification of 1-acetylcyclopropanol with acetic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of acid chlorides instead of carboxylic acids can facilitate the esterification process, making it more suitable for large-scale production .
Chemical Reactions Analysis
1-Acetylcyclopropyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to yield 1-acetylcyclopropanol and acetic acid.
Common reagents and conditions used in these reactions include acidic or basic hydrolysis conditions, strong oxidizing agents for oxidation, and powerful reducing agents for reduction. The major products formed from these reactions are typically carboxylic acids, alcohols, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
1-Acetylcyclopropyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic effects.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of 1-Acetylcyclopropyl acetate involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit enzymes involved in the synthesis of essential biomolecules, leading to cell death in certain cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Acetylcyclopropyl acetate can be compared with other esters such as isopentyl acetate and methyl butanoate. While all these compounds share the ester functional group, this compound is unique due to its cyclopropyl ring, which imparts distinct chemical and physical properties .
Similar compounds include:
Isopentyl acetate: Known for its banana-like odor, commonly used in flavorings.
Methyl butanoate: Found in pineapple oil, used in fragrances.
1-Acetoxychavicol acetate: Studied for its anticancer properties.
Properties
CAS No. |
80706-66-7 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(1-acetylcyclopropyl) acetate |
InChI |
InChI=1S/C7H10O3/c1-5(8)7(3-4-7)10-6(2)9/h3-4H2,1-2H3 |
InChI Key |
IOOFFCFIXZPNJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)

![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)



![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)



